![molecular formula C15H15NO B2542843 4-[(4-甲基苯基)甲基氨基]苯甲醛 CAS No. 1456486-66-0](/img/structure/B2542843.png)
4-[(4-甲基苯基)甲基氨基]苯甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Methyl(4-methylphenyl)amino]benzaldehyde, also known as 4-[bis(4-methylphenyl)amino]benzaldehyde, is an organic compound with the molecular formula C21H19NO. It is characterized by the presence of a benzaldehyde group substituted with a methyl(4-methylphenyl)amino group. This compound is notable for its applications in various fields, including chemistry and materials science.
科学研究应用
4-[Methyl(4-methylphenyl)amino]benzaldehyde has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of dyes, pigments, and other materials with specific optical properties.
准备方法
Synthetic Routes and Reaction Conditions
4-[Methyl(4-methylphenyl)amino]benzaldehyde can be synthesized using the Vilsmeier-Haack reaction. This method involves the reaction of 4,4’-dimethyltriphenylamine with a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under controlled conditions, often at elevated temperatures, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 4-[Methyl(4-methylphenyl)amino]benzaldehyde are not extensively documented, the Vilsmeier-Haack reaction remains a viable approach for large-scale synthesis. The scalability of this method makes it suitable for industrial applications, provided that the reaction conditions are optimized for efficiency and yield.
化学反应分析
Types of Reactions
4-[Methyl(4-methylphenyl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-[Methyl(4-methylphenyl)amino]benzoic acid.
Reduction: 4-[Methyl(4-methylphenyl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
作用机制
The mechanism of action of 4-[Methyl(4-methylphenyl)amino]benzaldehyde involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can alter its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems .
相似化合物的比较
Similar Compounds
4-(4-Methylphenyl)benzaldehyde: Similar structure but lacks the amino group.
4-Dimethylaminobenzaldehyde: Contains a dimethylamino group instead of the methyl(4-methylphenyl)amino group.
Uniqueness
4-[Methyl(4-methylphenyl)amino]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and organic synthesis .
属性
IUPAC Name |
4-(N,4-dimethylanilino)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12-3-7-14(8-4-12)16(2)15-9-5-13(11-17)6-10-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITPDXXXQYHEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
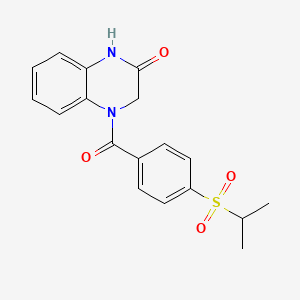
![4-[methyl(phenyl)sulfamoyl]-N-(2-phenoxyphenyl)benzamide](/img/structure/B2542764.png)
![(3S)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2542766.png)
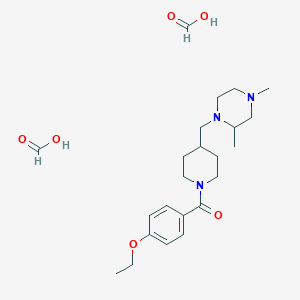
![Tert-butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/new.no-structure.jpg)
![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide](/img/structure/B2542771.png)
![3-Amino-2-[(2,4-dichlorophenoxy)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2542773.png)
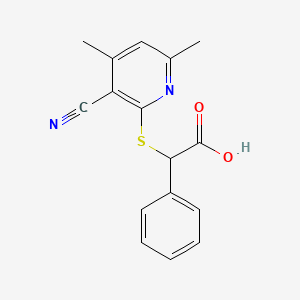
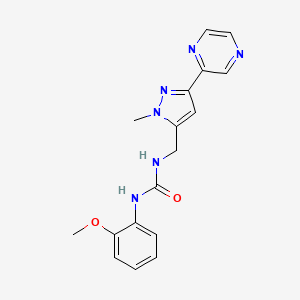
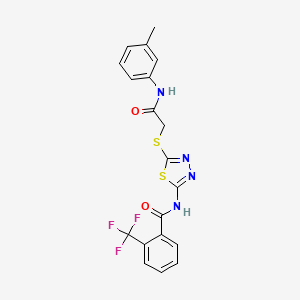
![Tert-butyl (3R)-3-[(2-methylpropan-2-yl)oxy]-5-oxopiperidine-1-carboxylate](/img/structure/B2542780.png)
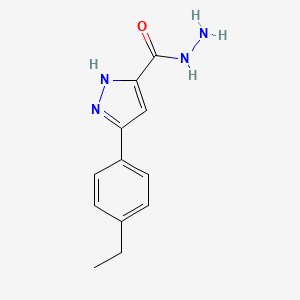
![N'-(3-chloro-4-fluorophenyl)-N-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2542782.png)
![N-(3-(furan-2-yl)-3-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2542783.png)
